molecular formula C9H6F7NO B6296594 4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)aniline CAS No. 123950-48-1

4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)aniline

Cat. No. B6296594
M. Wt: 277.14 g/mol
InChI Key: CTMZVDCLYMKHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)aniline, also known as F6HPA, is an organic compound commonly used in scientific research due to its unique properties and wide range of applications. It is a colorless, volatile liquid with a faint odor, and is a common component of many synthetic organic compounds. F6HPA is widely used in the synthesis of pharmaceuticals, pesticides, and other organic materials. It is also used in the production of fluoropolymers and other fluorinated materials. In addition, F6HPA is used as a solvent for many chemical reactions, and is also used as a reagent in the synthesis of other compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)aniline involves the reaction of 4-fluoroaniline with 1,1,2,3,3,3-hexafluoropropyl 4-nitrobenzenesulfonate, followed by reduction of the nitro group to an amine.

Starting Materials
4-fluoroaniline, 1,1,2,3,3,3-hexafluoropropyl 4-nitrobenzenesulfonate, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethyl acetate, Wate

Reaction
Step 1: Dissolve 4-fluoroaniline in ethyl acetate and add 1,1,2,3,3,3-hexafluoropropyl 4-nitrobenzenesulfonate. Stir the mixture at room temperature for 24 hours., Step 2: Add water to the reaction mixture and extract the product with ethyl acetate. Wash the organic layer with water and dry over sodium sulfate., Step 3: Concentrate the organic layer and dissolve the residue in ethanol. Add sodium borohydride and stir the mixture at room temperature for 24 hours., Step 4: Add hydrochloric acid to the reaction mixture to quench the excess sodium borohydride. Extract the product with ethyl acetate and wash the organic layer with water., Step 5: Neutralize the aqueous layer with sodium hydroxide and extract the product with ethyl acetate. Wash the organic layer with water and dry over sodium sulfate., Step 6: Concentrate the organic layer and purify the product by column chromatography using ethyl acetate as the eluent.

Mechanism Of Action

4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)aniline is a colorless, volatile liquid with a faint odor, and is a common component of many synthetic organic compounds. Its mechanism of action is not well understood, but it is believed to act as a nucleophile, which reacts with certain functional groups in organic molecules. It is also believed to act as an electron-withdrawing group, which can affect the reactivity of other molecules in a given reaction. In addition, 4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)aniline has been shown to be an effective catalyst for certain reactions, such as the Heck reaction.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)aniline are not well understood. However, it is known to be an effective solvent and reagent in the synthesis of organic compounds. It has also been shown to be an effective catalyst for certain reactions, such as the Heck reaction. In addition, 4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)aniline has been used in the study of enzyme-catalyzed reactions, and in the development of new drugs and pharmaceuticals.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)aniline in lab experiments include its low toxicity, its ability to act as a reagent and catalyst in organic synthesis, and its low cost. Its low toxicity makes it safe to use in laboratory experiments, and its ability to act as a reagent and catalyst in organic synthesis makes it useful for a wide range of applications. Its low cost makes it an attractive option for researchers on a budget.
The main limitation of using 4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)aniline in lab experiments is its volatility. It is a volatile liquid, which means it is prone to evaporating quickly, and must be stored in a sealed container or in a cool, dry place. In addition, 4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)aniline is not soluble in water, and must be used in an organic solvent for most reactions.

Future Directions

There are a number of potential future directions for research involving 4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)aniline. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals, pesticides, and other organic materials. In addition, further research could be conducted into its potential use as a reagent and catalyst in the synthesis of fluoropolymers and other fluorinated materials. Finally, further research could be conducted into its potential use in the development of new drugs and pharmaceuticals.

Scientific Research Applications

4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)aniline is widely used in scientific research due to its unique properties and wide range of applications. It is used in the synthesis of pharmaceuticals, pesticides, and other organic materials. It is also used as a solvent for many chemical reactions, and is also used as a reagent in the synthesis of other compounds. In addition, 4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)aniline has been used in the synthesis of fluoropolymers and other fluorinated materials. It has also been used in the study of enzyme-catalyzed reactions, and in the development of new drugs and pharmaceuticals.

properties

IUPAC Name

4-fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F7NO/c10-4-1-2-5(17)6(3-4)18-9(15,16)7(11)8(12,13)14/h1-3,7H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMZVDCLYMKHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(C(C(F)(F)F)F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)aniline

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